![molecular formula C6H10N2 B3048870 1,2,4-Trimethyl-1H-imidazole CAS No. 1842-63-3](/img/structure/B3048870.png)
1,2,4-Trimethyl-1H-imidazole
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole synthesis involves several methods. One method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic compound. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 1,2,4-Trimethyl-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . Their versatility and utility in these areas make the development of novel methods for their synthesis highly topical and necessary .
Dyes for Solar Cells and Other Optical Applications
Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications .
Functional Materials
Imidazoles are being deployed in the development of functional materials . Their diverse range of applications and the ability to control their synthesis make them an attractive choice for material science .
Catalysis
Imidazoles are utilized in catalysis . Their ability to act as catalysts in various chemical reactions makes them a valuable tool in many areas of research .
Silylating Agent
1-(Trimethylsilyl)imidazole, a derivative of 1,2,4-Trimethyl-1H-imidazole, is useful as a silylating agent for ecdysones, norepinephrine, dopamine, steroids, sugars, sugar phosphates, and ketose isomers .
Nitrogen-Rich Gas Generators
Imidazole-based molecules, including 1,2,4-Trimethyl-1H-imidazole, have potential applications in nitrogen-rich gas generators . Their high nitrogen content makes them suitable for this application .
Mechanism of Action
Target of Action
Imidazole compounds are known to be key components in a variety of functional molecules and are utilized in diverse applications . They are often used in pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles in general have been reported to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their presence in key biological molecules .
Result of Action
Imidazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Safety and Hazards
Future Directions
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for future research in this area . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications .
properties
IUPAC Name |
1,2,4-trimethylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-4-8(3)6(2)7-5/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJWUBJIPQHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563329 | |
Record name | 1,2,4-Trimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethyl-1H-imidazole | |
CAS RN |
1842-63-3 | |
Record name | 1,2,4-Trimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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